![molecular formula C18H19ClN2O B5552666 2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole

Vue d'ensemble

Description

2-[(4-Chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound and its derivatives have been studied for their potential as selective neuropeptide Y Y1 receptor antagonists, which could have implications in the development of anti-obesity drugs (Zarrinmayeh et al., 1998).

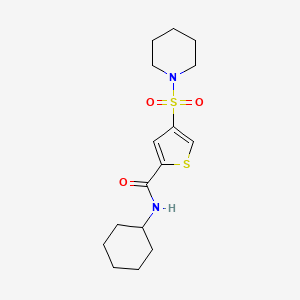

Synthesis Analysis

The synthesis of 2-[(4-chlorophenoxy)methyl]benzimidazoles involves multiple steps, including the reaction of indole derivatives with various piperidinylalkyl groups at N-1 to optimize spacing and orientation for receptor affinity. A notable synthesis approach used the 4-hydroxybenzimidazole as a precursor, functionalized with piperidinylalkyl groups to achieve the desired molecular structure (Zarrinmayeh et al., 1998).

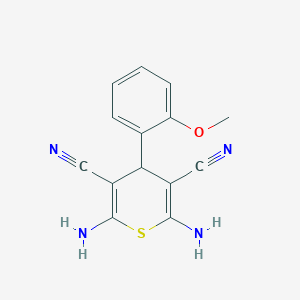

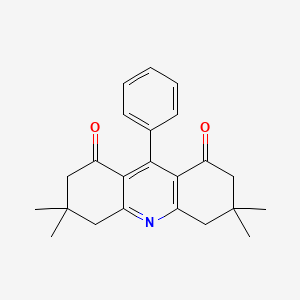

Molecular Structure Analysis

Theoretical investigations into the molecular structure of 5-chloro-2-[(4-chlorophenoxy)methyl]benzimidazole have been carried out using Gaussian09 software. These studies include the analysis of vibrational frequencies, HOMO-LUMO, and NBO, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization. Molecular electrostatic potential was also analyzed, contributing to the understanding of the compound's reactivity (Mary et al., 2014).

Chemical Reactions and Properties

Various chemical reactions involving 2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole derivatives have been studied, including their ability to inhibit α-glucosidase and their antioxidant activities. These studies have highlighted the compound's potential in medicinal chemistry, particularly in relation to its inhibitory and radical scavenging activities (Menteşe et al., 2020).

Physical Properties Analysis

Investigations into the physical properties of benzimidazole derivatives, including 2-[(4-chlorophenoxy)methyl]-1H-benzimidazoles, have revealed insights into their crystal structures and hydrogen bonding interactions. These studies contribute to our understanding of the compound's solid-state behavior, which is crucial for drug formulation and design (Saral et al., 2017).

Applications De Recherche Scientifique

Agricultural Applications

Carbendazim and tebuconazole, related to the benzimidazole family, have been studied for their use in agriculture, focusing on the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carriers for these fungicides, showing potential for sustained release, reduced environmental toxicity, and increased efficiency in plant disease management. These formulations have demonstrated high association efficiency and modified release profiles, indicating a promising approach for fungal disease treatment in agriculture (Campos et al., 2015).

Synthesis and Structural Studies

The structural and spectroscopic properties of benzimidazole derivatives have been extensively studied. Research includes the synthesis and comparative analysis of 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole, demonstrating the influence of intermolecular hydrogen bonding on molecular structure and stability. Such studies contribute to a deeper understanding of benzimidazole derivatives' chemical behavior, aiding in the design of new compounds with tailored properties (Saral et al., 2017).

Antioxidant and α-Glucosidase Inhibitory Activities

New benzimidazole derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. Some compounds exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications for diabetes management. Additionally, these compounds showed promising antioxidant activities, indicating their potential as protective agents against oxidative stress-related diseases (Menteşe et al., 2020).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have been synthesized with antimicrobial and antifungal properties, offering potential for the development of new therapeutic agents. The synthesis of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles showed significant activity against various bacteria and fungi, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Kaplancıklı et al., 2004).

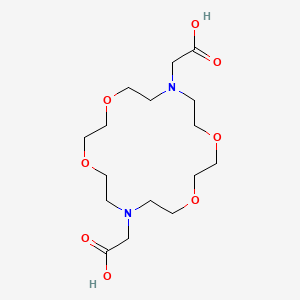

Environmental and Green Chemistry

Research on benzimidazole derivatives has also focused on environmentally benign synthesis methods. For example, oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes represents a greener approach to producing these compounds, minimizing the use of harmful oxidants and strong bases (Luo et al., 2017).

Propriétés

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c1-13(2)11-21-17-6-4-3-5-16(17)20-18(21)12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPTVNWFSHXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)